REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].C#N.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8]>CN1CCCC1=O>[C:1]([C:7]([CH3:9])([CH3:8])[C:6]([O:11][CH3:12])=[O:10])#[N:2].[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:0.1|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
203 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the content was maintained at 120° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].C#N.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8]>CN1CCCC1=O>[C:1]([C:7]([CH3:9])([CH3:8])[C:6]([O:11][CH3:12])=[O:10])#[N:2].[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:0.1|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
203 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the content was maintained at 120° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].C#N.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8]>CN1CCCC1=O>[C:1]([C:7]([CH3:9])([CH3:8])[C:6]([O:11][CH3:12])=[O:10])#[N:2].[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:0.1|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
203 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the content was maintained at 120° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].C#N.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8]>CN1CCCC1=O>[C:1]([C:7]([CH3:9])([CH3:8])[C:6]([O:11][CH3:12])=[O:10])#[N:2].[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:0.1|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
203 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the content was maintained at 120° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |